molecular formula C9H13N3O2 B1621429 2-(3-Amino-propylamino)-nicotinic acid CAS No. 904813-55-4

2-(3-Amino-propylamino)-nicotinic acid

Cat. No.: B1621429
CAS No.: 904813-55-4
M. Wt: 195.22 g/mol
InChI Key: HTITYDAUGKFYIG-UHFFFAOYSA-N
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Description

2-(3-Amino-propylamino)-nicotinic acid is a compound that features both an amino group and a nicotinic acid moiety

Mechanism of Action

Target of Action

It’s known that aminophosphonic acids and their derivatives, which are structurally similar to this compound, have a wide variety of physiological activities . They have found applications ranging from agrochemical to medicinal .

Mode of Action

It’s known that aminophosphonic acids and their derivatives interact with their targets in a variety of ways . For instance, 3-aminopropyl(methyl)phosphinic acid, a close analogue, is an agonist of the GABA B receptor and simultaneously antagonistic towards the GABA C receptor .

Biochemical Pathways

Aminophosphonic acids and their derivatives are known to affect a variety of biochemical pathways . For instance, they are involved in the synthesis of polyamines, which play crucial roles in cell growth and differentiation .

Pharmacokinetics

It’s known that aminosilanes, which are structurally similar, are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Result of Action

It’s known that aminophosphonic acids and their derivatives possess a wide variety of promising, and in some cases commercially useful, physiological activities .

Action Environment

It’s known that aminosilanes, which are structurally similar, can be used for covalent attaching of organic films to metal oxides such as silica and titania . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of these metal oxides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-propylamino)-nicotinic acid typically involves the reaction of nicotinic acid with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-propylamino)-nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(3-Amino-propylamino)-nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: This compound is similar in that it contains an amino group and is used in surface functionalization.

    Nicotinic Acid Derivatives: Compounds such as nicotinamide and nicotinic acid itself share structural similarities.

Uniqueness

2-(3-Amino-propylamino)-nicotinic acid is unique due to the presence of both an amino group and a nicotinic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-aminopropylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-4-2-6-12-8-7(9(13)14)3-1-5-11-8/h1,3,5H,2,4,6,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTITYDAUGKFYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378025
Record name 2-(3-aminopropylamino)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-55-4
Record name 2-[(3-Aminopropyl)amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-aminopropylamino)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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